[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate
Description
[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is a synthetic organic compound characterized by a 5-chloro-2,4-dimethoxyphenyl group linked via a carbamoyl bridge to a methyl 4-methylbenzoate moiety. The structural features include:
- Aromatic core: A disubstituted phenyl ring with chloro (Cl) and methoxy (OCH₃) groups at positions 5, 2, and 2.
- Functional groups: A carbamoyl (–NH–CO–O–) bridge and an ester group (–COOCH₃) on the benzoate moiety.
- Molecular formula: Estimated as C₁₇H₁₆ClNO₅ (exact mass: ~349.77 g/mol).
Properties
IUPAC Name |
[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11-4-6-12(7-5-11)18(22)25-10-17(21)20-14-8-13(19)15(23-2)9-16(14)24-3/h4-9H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJBHQIUVEJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 5-chloro-2,4-dimethoxyaniline with methyl 4-methylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Scientific Research Applications
[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate with key analogs:
Key Observations:
- Functional Group Impact: The target compound’s benzoate ester group distinguishes it from urea-based analogs like PNU-120596, which exhibit direct allosteric modulation of α7-nAChRs .
- Substituent Effects : The 5-chloro-2,4-dimethoxyphenyl group is conserved across analogs, suggesting its role in receptor interaction or steric stabilization.
Pharmacological and Biochemical Comparisons
PNU-120596: A Benchmark Analog
- Mechanism : Binds to the α7-nAChR’s allosteric site, inducing conformational changes akin to acetylcholine but without agonist activity .
- Structural Contrast : The urea linkage in PNU-120596 allows for hydrogen bonding with receptor residues, whereas the carbamoyl-ester in the target compound may favor hydrolytic stability or alternative binding modes.
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide (CAS 23543-12-6)
- Application : Used as a biochemical reagent. The acetamide group’s simplicity may limit receptor affinity compared to the target’s carbamoyl-ester, which offers greater steric bulk and electronic diversity .
Biological Activity
The compound [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate, also known by its chemical formula C16H16ClNO4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C16H16ClNO4
- Molecular Weight : 353.827 g/mol
- CAS Number : 200403-84-5
- Structural Characteristics : The compound features a chloro-substituted dimethoxyphenyl group linked to a carbamoyl group and a methylbenzoate moiety, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research has indicated that compounds similar to [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate exhibit various biological activities:
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Anticancer Activity :
- Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of phenylcarbamates have shown efficacy in disrupting cell cycle progression in cancer cells through apoptosis induction.
- A study demonstrated that phenylcarbamates can inhibit the c-Myc transcription factor, which is overexpressed in many cancers, thus preventing tumor growth .
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Antimicrobial Properties :
- Certain derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of the chloro and methoxy groups may enhance the lipophilicity and overall bioactivity of the compounds.
- Research indicates that similar compounds affect bacterial cell wall synthesis and disrupt membrane integrity .
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Anti-inflammatory Effects :
- Some studies suggest that compounds with a carbamate structure can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This can be particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of compounds related to [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate:
- Study 1 : A research article published in Journal of Medicinal Chemistry explored the anticancer potential of phenylcarbamate derivatives. The study reported that these compounds inhibited c-Myc-Max dimerization effectively at micromolar concentrations, leading to reduced proliferation in cancer cell lines .
- Study 2 : In a pharmacological evaluation, derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating potent antimicrobial activity .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
